Cyclopentanemethanol
Overview
Description
It is a clear, colorless liquid at room temperature and has a molecular weight of 100.16 g/mol . This compound is characterized by a cyclopentane ring attached to a methanol group, making it a primary alcohol.
Mechanism of Action
Target of Action
Cyclopentanemethanol is a metabolite found in or produced by Saccharomyces cerevisiae The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been used to study the catalytic reduction of 6-bromo-1-hexene by nickel (i) salen electrogenerated at a glassy carbon electrode in acetonitrile containing tetramethylammonium tetrafluoroborate by cyclic voltammetry and controlled-potential electrolysis .
Biochemical Pathways
Given its structure and properties, it may interact with various biochemical pathways in saccharomyces cerevisiae
Result of Action
It has been found to have an inhibitory effect on sweet amygdalinase activity (ki=015±002 mM)
Biochemical Analysis
Biochemical Properties
Cyclopentanemethanol plays a significant role in biochemical reactions, particularly as a metabolite in certain organisms like Saccharomyces cerevisiae . It can act as a receptor reagent for the preparation of cyclopentyl methyl β-D-glucoside, which has been found to inhibit sweet amygdalinase activity . The interactions of this compound with enzymes such as sweet amygdalinase are crucial for understanding its biochemical properties.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Saccharomyces cerevisiae, it is involved in metabolic pathways that affect the organism’s overall metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its role as an inhibitor of sweet amygdalinase involves binding to the enzyme’s active site, preventing the enzyme from catalyzing its substrate This inhibition can alter the metabolic flux within the cell, leading to changes in the levels of various metabolites
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, this compound could potentially cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects and specific toxicological data are essential for understanding the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism in Saccharomyces cerevisiae It interacts with enzymes such as sweet amygdalinase, influencing the metabolic flux and levels of specific metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for understanding its overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity and function within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanemethanol can be synthesized through various methods. One common synthetic route involves the reduction of cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents .
Another method involves the hydroboration-oxidation of cyclopentene. In this process, cyclopentene reacts with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclopentanone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the reduction .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopentanone
Reduction: Cyclopentane
Substitution: Cyclopentyl chloride
Scientific Research Applications
Cyclopentanemethanol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Comparison with Similar Compounds
Cyclopentanemethanol can be compared with other similar compounds such as cyclohexanol, cyclopentanol, and cyclohexanemethanol.
Cyclohexanol: Unlike this compound, cyclohexanol has a six-membered ring and is used extensively in the production of nylon and other polymers.
Cyclopentanol: Cyclopentanol is similar to this compound but lacks the methanol group.
Cyclohexanemethanol: This compound has a six-membered ring with a methanol group, similar to this compound, and is used in the production of fragrances and as an intermediate in organic synthesis.
This compound is unique due to its five-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring counterparts .
Properties
IUPAC Name |
cyclopentylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQVBYGGNVVVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189896 | |
Record name | Cyclopentanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-61-4 | |
Record name | Cyclopentanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentanemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG8NG324P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclopentanemethanol?
A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While the provided excerpts don't delve into detailed spectroscopic analysis of this compound itself, they utilize 1H NMR spectroscopy extensively to characterize various synthetic intermediates and derivatives of this compound. [, , ] This highlights the importance of NMR in understanding the structural features and stereochemistry of molecules related to this compound.
Q3: What are some known applications of this compound in organic synthesis?
A3: this compound serves as a valuable building block in synthesizing various biologically relevant molecules. For instance, it acts as a key precursor in the synthesis of carbocyclic nucleosides, which are analogs of naturally occurring nucleosides where a cyclopentane ring replaces the sugar moiety. [, , , , , ] These carbocyclic nucleosides have garnered significant interest for their potential as antiviral and antitumor agents.
Q4: How does the stereochemistry of this compound derivatives influence their biological activity?
A4: The stereochemistry of this compound derivatives plays a crucial role in determining their biological activity, particularly when incorporated into carbocyclic nucleosides. For example, the carbocyclic analog of xylofuranosyladenine exhibits resistance to adenosine deaminase, unlike its naturally occurring counterpart. [] Similarly, the specific stereochemistry of the cyclopentane ring influences the binding affinity of carbocyclic NAD+ analogs to NAD glycohydrolase. [, ]
Q5: Are there any studies on the catalytic properties of this compound derivatives?
A5: While the provided research excerpts don't directly explore the catalytic properties of this compound derivatives, one study highlights the use of this compound as a guest molecule in forming clathrate hydrates. [] Understanding the formation and properties of these hydrates could have implications for various applications, including gas separation and storage.
Q6: Has this compound been investigated in the context of structure-activity relationships (SAR)?
A6: Yes, researchers have investigated the SAR of this compound derivatives, specifically within the context of carbocyclic nucleosides. By modifying the substituents on the cyclopentane ring and the attached nucleobase, scientists aim to optimize the pharmacological properties of these analogs, including their potency, selectivity, and metabolic stability. [, , ]
Q7: Are there any reported methods for preparing enantiomerically pure this compound derivatives?
A7: Yes, researchers have developed stereospecific synthetic routes to obtain enantiomerically pure this compound derivatives, such as (+)-(1R,2S,4R)-4-amino-2-hydroxy-1-cyclopentanemethanol. [, ] Access to enantiopure compounds is crucial for studying their biological activity and developing potential therapeutic agents.
Q8: What is the significance of the hydroxyl group in this compound for its applications?
A8: The hydroxyl group in this compound plays a critical role in its applications, particularly in the synthesis of carbocyclic nucleosides. This hydroxyl group mimics the 3'-hydroxyl group present in natural nucleosides, which is essential for their incorporation into DNA and RNA. [, , , , ]
Q9: Have there been any computational studies investigating this compound or its derivatives?
A9: While the provided excerpts do not directly discuss computational studies on this compound, they highlight the potential of such studies, particularly in understanding the interactions between this compound-derived carbocyclic nucleosides and their target enzymes. [, , ] Computational modeling and simulations could offer valuable insights into the binding modes, energetic contributions, and structure-activity relationships of these molecules.
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